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Compound of Interest

Compound Name: 2-Methyl-4-phenoxyaniline

Cat. No.: B173268

The 2-methyl-4-phenoxyaniline scaffold is a key pharmacophore in modern drug discovery,
serving as a foundational diaryl ether structure for a variety of therapeutic agents.[1][2] Its
derivatives have been extensively investigated for a range of biological activities, particularly as
kinase inhibitors in oncology and as inhibitors of essential enzymes in infectious diseases. This
guide provides a comparative analysis of the structure-activity relationships (SAR) of
compounds derived from this core, with a focus on their inhibitory activities, supported by
experimental data and protocols.

Comparative Inhibitory Activity

The biological activity of 2-methyl-4-phenoxyaniline derivatives is highly dependent on the
nature and position of substituents on both the aniline and phenoxy rings. These modifications
influence the compound's affinity for the target protein, as well as its physicochemical
properties such as solubility and cell permeability.

As Epidermal Growth Factor Receptor (EGFR) Kinase
Inhibitors

The 4-anilinoquinazoline scaffold is a well-established template for EGFR inhibitors, where the
aniline moiety often incorporates a phenoxy group. The SAR for these compounds reveals that
substitutions on the quinazoline ring and the anilino-phenyl ring are critical for potency. While a
direct SAR study starting with the 2-methyl-4-phenoxyaniline core is not detailed in the
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provided results, closely related 4-anilinoquinazoline derivatives offer valuable insights. For
instance, electron-donating groups at the 6- and 7-positions of the quinazoline ring generally
enhance activity.[3] On the anilino ring, small lipophilic groups are often favored.[3][4]

Table 1: SAR of 4-(3-Bromophenylamino)quinazoline Derivatives as EGFR Inhibitors

Quinazoline Substituent

Compound ID (R1) IC50 (nM)
1 H 4.6

2 6-NH2 0.075

3 6-OMe 0.15

4 7-OMe 0.081

5 6,7-(OMe)2 0.029

Data synthesized from a study on 4-anilinoquinazolines, where the 4-(3-bromophenyl)amino
moiety serves as a proxy for a substituted anilino group to demonstrate the effect of
quinazoline substitution.[3]

As Inhibitors of Toxoplasma gondii Enoyl Reductase
(TgENR)

Diaryl ether compounds, structurally related to 2-methyl-4-phenoxyaniline, have been
developed as inhibitors of TQENR, an essential enzyme for the survival of the Toxoplasma
gondii parasite.[1][2] The parent compound in this class is often Triclosan. Modifications to the
B-ring (the equivalent of the aniline ring in the user's query) have been explored to improve
druglikability.

Table 2: In Vitro Activity of Diaryl Ether Analogs against T. gondii
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B-Ring T. gondii MIC50
Compound ID L TgENR IC50 (M)
Modification (R) (uM)
Triclosan 5-Cl, 2'-OH, 4'-CI <0.02 0.2
Analog 1 4'-Br 0.05 0.5
Analog 2 4'-CHO 0.1 1.0
Analog 3 4'-CF3 0.03 0.4

This table is a representative summary based on findings that B-ring modifications of diaryl
ethers can maintain potent enzymatic and cellular activity.[1][2]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below
are representative protocols for key assays used in the evaluation of these compounds.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by
the EGFR tyrosine kinase domain.

e Enzyme and Substrate Preparation: The purified EGFR tyrosine kinase domain and a
synthetic peptide substrate (e.g., a fragment of phospholipase C-y1) are prepared in an
appropriate assay buffer.

o Compound Incubation: Test compounds are serially diluted in DMSO and pre-incubated with
the EGFR enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room
temperature to allow for binding.

« Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the
peptide substrate and ATP (often radiolabeled, e.g., [y-33P]ATP).

o Reaction Quenching: After a defined incubation period (e.g., 30 minutes at 30°C), the
reaction is stopped by the addition of a quenching solution, such as phosphoric acid.
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e Quantification of Phosphorylation: The phosphorylated substrate is separated from the
unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper,
which is then washed to remove excess ATP. The amount of incorporated radiolabel is
quantified using a scintillation counter.

o Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle).
IC50 values are determined by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a sigmoidal dose-response curve.[3][4]

Toxoplasma gondii Growth Inhibition Assay (MIC50)

This assay measures the minimum inhibitory concentration of a compound required to inhibit
the growth of T. gondii parasites in a host cell culture.

o Cell Culture: Human foreskin fibroblast (HFF) cells are cultured to confluence in 96-well
plates.

» Parasite Infection: The HFF monolayers are infected with tachyzoites of T. gondii (e.g., RH
strain) expressing a reporter gene such as (-galactosidase.

o Compound Treatment: Immediately after infection, the culture medium is replaced with fresh
medium containing serial dilutions of the test compounds.

 Incubation: The plates are incubated for 72 hours to allow for parasite replication.

e Quantification of Parasite Growth: The medium is removed, and a substrate for the reporter
enzyme (e.g., chlorophenol red-[3-D-galactopyranoside for 3-galactosidase) is added. The
colorimetric change, which is proportional to the number of viable parasites, is measured
using a plate reader.

o Data Analysis: The MIC50 value, the concentration of the compound that inhibits parasite
growth by 50% compared to the untreated control, is determined from the dose-response
curve.[1][2]

Visualizing Relationships and Workflows
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Diagrams are essential for illustrating complex relationships in SAR studies and experimental
procedures.

Structure-Activity Relationship Logic for Kinase Inhibitors
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Caption: Logical flow of SAR for 2-Methyl-4-phenoxyaniline derivatives.
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Workflow for a Typical Kinase Inhibition Assay
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Caption: Generalized workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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